molecular formula C14H13N3O3 B371118 2-[2-Nitro(methyl)anilino]benzamide

2-[2-Nitro(methyl)anilino]benzamide

Cat. No.: B371118
M. Wt: 271.27g/mol
InChI Key: SRUNXCWZLLQIBA-UHFFFAOYSA-N
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Description

2-[2-Nitro(methyl)anilino]benzamide is a benzamide derivative featuring a nitro group (-NO₂) and a methyl group (-CH₃) on the anilino moiety. This compound belongs to the broader class of 2-aminobenzamides, which are characterized by their amide-linked aromatic rings and diverse substituents.

Key structural features include:

  • Benzamide backbone: Provides rigidity and hydrogen-bonding capacity.
  • Nitro group: Enhances electron-withdrawing effects, influencing reactivity and stability.
  • Methyl group: Introduces steric hindrance and modulates lipophilicity.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27g/mol

IUPAC Name

2-(N-methyl-2-nitroanilino)benzamide

InChI

InChI=1S/C14H13N3O3/c1-16(11-7-3-2-6-10(11)14(15)18)12-8-4-5-9-13(12)17(19)20/h2-9H,1H3,(H2,15,18)

InChI Key

SRUNXCWZLLQIBA-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1C(=O)N)C2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

CN(C1=CC=CC=C1C(=O)N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The substituents on the anilino ring critically determine the physicochemical behavior of benzamide derivatives. Below is a comparative analysis with select analogs:

Compound Substituents Melting Point (°C) Synthetic Yield Key Features
2-[2-Nitro(methyl)anilino]benzamide -NO₂, -CH₃ on anilino ring Not reported Not reported Combines electron-withdrawing and steric effects
Rip-B () -OH, -OCH₃ on phenethylamine 96 34% Hydroxy and methoxy groups enhance polarity
2-(2,3-Dimethylanilino)phenol () -CH₃, -OH on anilino ring Not reported Not reported Steric hindrance from methyl groups; phenolic -OH for H-bonding
2-(2-Nitro-anilino)benzoic acid () -NO₂, -COOH Not reported Not reported Carboxylic acid group increases solubility

Key Observations :

  • Steric effects: Methyl groups in this compound and 2-(2,3-Dimethylanilino)phenol may hinder molecular packing, affecting crystallization behavior .
  • Polarity : Hydroxy (Rip-B) and carboxylic acid () substituents improve aqueous solubility compared to the nitro-methyl analog .
Pharmacological Potential
  • Enzyme inhibition : 2-Amidobenzimidazole derivatives () exhibit inhibitory activity, suggesting that the nitro-methyl analog could target similar pathways .
Regulatory Considerations

The nitro and methyl groups in this compound may necessitate similar regulatory scrutiny .

Crystallographic and Analytical Insights

  • Crystal packing: Analogs like 2-(2,3-Dimethylanilino)phenol () show that methyl groups disrupt π-π stacking, leading to distinct lattice arrangements. The nitro group in this compound may further alter packing efficiency .
  • Analytical methods : GlycoBase and autoGU () are tools for glycan analysis but exemplify the importance of advanced techniques (e.g., HPLC, NMR) in characterizing benzamide derivatives .

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